Benzene, [(6-bromohexyl)thio]-
Description
Chemical Name: Benzene, [(6-bromohexyl)thio]- CAS Reg. No.: 27976-27-8 (as per structural analogs in ) Molecular Formula: C₁₂H₁₇BrS Molecular Weight: ~265.23 g/mol (calculated from ) Structure: A benzene ring substituted with a thioether group (-S-) linked to a 6-bromohexyl chain.
This compound belongs to the class of aryl thioethers, where the sulfur atom bridges the aromatic ring and a brominated alkyl chain. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals or materials science applications. The bromine atom at the terminal position enhances its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings.
Properties
CAS No. |
65117-29-5 |
|---|---|
Molecular Formula |
C12H17BrS |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
6-bromohexylsulfanylbenzene |
InChI |
InChI=1S/C12H17BrS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
JRQSEAPNYXKFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCBr |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The thioether (–S–) group strongly activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This is consistent with the behavior of other electron-donating substituents like methoxy (–OCH₃) .
Key Reactions and Product Distribution
| Electrophile | Reaction Conditions | Major Product(s) | Isomer Ratio (Ortho:Meta:Para) |
|---|---|---|---|
| Br₂ | FeBr₃ catalyst, 25°C | Bromobenzene derivatives | ~50% para, 40% ortho, 10% meta |
| HNO₃/H₂SO₄ | 50°C | Nitrobenzene derivatives | ~60% para, 35% ortho, 5% meta |
| SO₃ | H₂SO₄, 100°C | Sulfonic acid derivatives | Predominantly para-substituted |
Steric hindrance from the hexyl chain may slightly reduce ortho substitution compared to smaller substituents like –SCH₃ .
Nucleophilic Substitution at the Bromine Site
The terminal bromine undergoes Sₙ2 reactions with nucleophiles, forming derivatives with extended alkyl chains or functional groups.
Example Reactions
The reaction with amines is particularly efficient due to the bromide’s strong leaving-group ability .
Oxidation of the Thioether Group
The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | [(6-Bromohexyl)sulfinyl]benzene | Acetic acid, 25°C |
| mCPBA | [(6-Bromohexyl)sulfonyl]benzene | DCM, 0°C to room temperature |
Oxidation enhances the polarity of the molecule, making it useful in pharmaceutical intermediates .
Cross-Coupling and Polymerization
The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Ullmann) for synthesizing biaryl or polymer structures. For example:
-
Reaction with boronic acids (R–B(OH)₂) under palladium catalysis yields [(6-Arylhexyl)thio]benzene derivatives .
-
Copolymerization with diols or diamines forms biodegradable polymers with tunable thermal properties .
Intramolecular Cyclization
The compound can undergo cyclization reactions to form heterocycles. For instance:
Comparison with Similar Compounds
Benzene, [(6-Bromohexyl)oxy]-
- CAS Reg. No.: 51795-97-2 ()
- Molecular Formula : C₁₂H₁₇BrO
- Key Difference : Replacement of the thioether (-S-) with an ether (-O-) linkage.
- Impact :
- Electron Density : The oxygen atom is more electronegative than sulfur, reducing electron-donating effects to the benzene ring.
- Reactivity : Ethers are generally less reactive than thioethers in radical or nucleophilic substitution reactions due to stronger C-O bonds.
- Boiling Point : Expected to be lower than the thioether analog due to weaker van der Waals forces.
Benzene, (1-Bromoethyl)
- CAS Reg. No.: 933-99-5 ()
- Molecular Formula : C₈H₉Br
- Key Difference : Shorter alkyl chain (ethyl vs. hexyl) and lack of a sulfur bridge.
- Impact: Solubility: Higher volatility and lower molecular weight increase solubility in non-polar solvents. Synthetic Utility: Limited to small-scale alkylation reactions due to steric constraints.
Benzene, 1-Bromo-2-(methylthio)-
- CAS Reg. No.: 19614-16-5 ()
- Molecular Formula : C₇H₇BrS
- Key Difference : A methylthio group (-SMe) directly attached to the benzene ring, without a brominated alkyl chain.
- Impact: Electronic Effects: The methylthio group acts as a strong electron donor, activating the ring for electrophilic substitution. Applications: Used in agrochemicals, contrasting with the long-chain bromohexylthio derivative’s role in polymer chemistry.
(((6-Bromohexyl)oxy)methyl)benzene
- CAS Reg. No.: 54247-27-7 ()
- Molecular Formula : C₁₃H₁₉BrO
- Key Difference : An additional methyl group and ether linkage instead of thioether.
- Impact :
Comparative Data Table
Q & A
Q. Methodological Answer :
- Nucleophilic Substitution : React 6-bromohexanethiol with a benzene derivative (e.g., bromobenzene) under alkaline conditions to form the thioether bond. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC or GC-MS .
Basic: Which spectroscopic techniques are critical for structural elucidation of Benzene, [(6-bromohexyl)thio]-?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 260–280 for C12H17BrS) and fragmentation patterns .
Advanced: How does the bromine substituent influence cross-coupling reactivity in organometallic applications?
Q. Methodological Answer :
- Coupling Reactions : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Test Pd(0)/Pd(II) catalysts with ligands (e.g., PPh3) in polar aprotic solvents (e.g., DMSO) .
- Mechanistic Studies : Monitor reaction kinetics via in situ IR or NMR to assess oxidative addition rates of the C-Br bond .
Advanced: Can computational modeling predict the thermodynamic stability of Benzene, [(6-bromohexyl)thio]- in solvent systems?
Q. Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate bond dissociation energies (C-S, C-Br) and solvation free energies in solvents like toluene or DCM .
- MD Simulations : Assess aggregation behavior in aqueous/organic interfaces using GROMACS, focusing on hydrophobic alkyl chain interactions .
Basic: What safety protocols are recommended for handling this compound, given structural analogs?
Q. Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/exposure to volatile aromatic and brominated byproducts .
- Waste Disposal : Quench residual bromine with Na2S2O3 before disposal in halogenated waste containers .
Advanced: How can this compound be utilized in synthesizing sulfur-containing macrocycles or polymers?
Q. Methodological Answer :
- Macrocycle Synthesis : Employ thiol-ene "click" chemistry with dienes under UV irradiation to form cyclic thioethers. Characterize ring size via MALDI-TOF .
- Polymerization : Initiate radical polymerization using AIBN to create polythioethers. Analyze molecular weight distribution via GPC .
Advanced: What mechanistic pathways dominate in the degradation of Benzene, [(6-bromohexyl)thio]- under UV exposure?
Q. Methodological Answer :
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